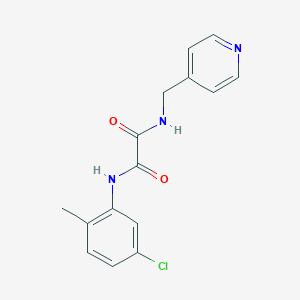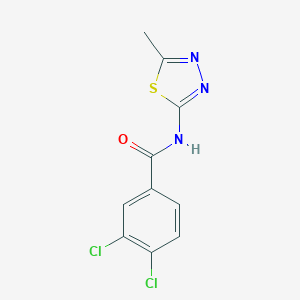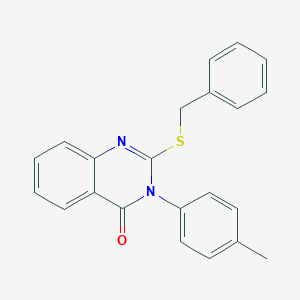
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that interact with proteins, and it has been shown to have promising results in various scientific studies.
作用机制
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide exerts its effects by binding to the active site of target proteins, such as CK2, and inhibiting their activity. This leads to a decrease in cell growth and proliferation, which is particularly relevant in cancer cells that have a high rate of division.
Biochemical and Physiological Effects:
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the process by which new blood vessels are formed. N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide is its specificity for target proteins, which reduces the risk of off-target effects. However, one of the limitations of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the identification of new target proteins for N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide in vivo, which could pave the way for its use in clinical settings.
合成方法
The synthesis of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzaldehyde with ethylenediamine, followed by the reaction of the resulting product with 4-pyridinecarboxaldehyde. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学研究应用
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various proteins, such as the protein kinase CK2, which is involved in cell growth and proliferation. N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-2-3-12(16)8-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYNSDSYOYWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
![4-tert-butyl-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408216.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B408218.png)
![3-Bromo-N-[2-(2,4-dichloro-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide](/img/structure/B408221.png)




![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408231.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408234.png)
